AACOCF3

Phospholipase A2 Isoform selectivity Lipid signaling

AACOCF3 (Arachidonyl trifluoromethyl ketone) is a cell-permeable, synthetic trifluoromethyl ketone analogue of arachidonic acid. It functions as a slow- and tight-binding inhibitor of the 85-kDa cytosolic group IV phospholipase A₂ (cPLA₂, encoded by PLA2G4A) and also inhibits the calcium-independent group VI phospholipase A₂ (iPLA₂).

Molecular Formula C21H31F3O
Molecular Weight 356.5 g/mol
CAS No. 149301-79-1
Cat. No. B141299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAACOCF3
CAS149301-79-1
Synonyms6,9,12,15-heneicosatetraen-2-one, 1,1,1-trifluoro-, (6Z,9Z,12Z,15Z)-
AACOCF3
AN-20579
arachidonic acid trifluoromethyl ketone
arachidonyl trifluoromethyl ketone
arachidonyltrifluoromethane
ATFMK
BM-162353
L-734575
Molecular FormulaC21H31F3O
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F
InChIInChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15-
InChIKeyPLWROONZUDKYKG-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





AACOCF3 (CAS 149301-79-1) for Research Procurement: Core Identity and Baseline Characteristics


AACOCF3 (Arachidonyl trifluoromethyl ketone) is a cell-permeable, synthetic trifluoromethyl ketone analogue of arachidonic acid [1]. It functions as a slow- and tight-binding inhibitor of the 85-kDa cytosolic group IV phospholipase A₂ (cPLA₂, encoded by PLA2G4A) and also inhibits the calcium-independent group VI phospholipase A₂ (iPLA₂) . The trifluoromethyl ketone moiety replaces the carboxyl group of arachidonic acid, forming a reversible hemiketal adduct with the enzyme active site – a mechanism confirmed by ¹⁹F and ¹³C NMR spectroscopy [2]. AACOCF3 additionally inhibits fatty acid amide hydrolase (FAAH) and, in non-neural cells, cyclooxygenase and acyltransferase activities . Its multi-target profile demands careful comparator-based selection rather than generic in-class substitution.

Why AACOCF3 Cannot Be Interchanged with Generic cPLA₂ or iPLA₂ Inhibitors: A Comparator-Based Rationale


Substituting AACOCF3 with another cPLA₂- or iPLA₂-targeting inhibitor – such as MAFP, PACOCF3, pyrrophenone, or BEL – carries a high risk of divergent experimental outcomes because these compounds differ substantially in their PLA₂ isoform selectivity, FAAH inhibitory potency, binding kinetics, and off-target profiles [1]. For instance, MAFP is ~800-fold more potent against FAAH than AACOCF3 , while PACOCF3 is ~4-fold more potent against macrophage iPLA₂ but lacks cPLA₂ selectivity [2]. Pyrrophenone is 100- to 1,000-fold more potent against cPLA₂α but does not inhibit iPLA₂ or FAAH, making it unsuitable for studies requiring dual cPLA₂/iPLA₂ blockade [3]. AACOCF3’s slow-binding kinetics further distinguish it from rapidly reversible inhibitors like pyrrophenone, which do not require pre-incubation . The quantitative evidence below substantiates why AACOCF3 must be specifically selected when the experimental design demands its unique multi-target fingerprint.

AACOCF3 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


PLA₂ Isoform Selectivity Profile of AACOCF3 vs. MAFP: cPLA₂/iPLA₂ Dual Inhibition with sPLA₂ Sparing

AACOCF3 inhibits the 85-kDa cPLA₂ and the 80-kDa macrophage iPLA₂ while showing no activity against the 14-kDa secretory sPLA₂ isoforms . In direct comparative assays, AACOCF3 inhibited cPLA₂-mediated arachidonic acid release from ionophore-challenged U937 cells with an IC₅₀ of 8 μM and from platelets with an IC₅₀ of 2 μM [1]. Against purified human nonpancreatic secreted 14-kDa PLA₂, AACOCF3 was approximately 4 orders of magnitude less potent than against cPLA₂, confirming its selectivity [2]. In contrast, MAFP is a mixed cPLA₂/iPLA₂ inhibitor but additionally acts as an irreversible FAAH inhibitor with an IC₅₀ of 2.5 nM, complicating data interpretation in endocannabinoid-related studies .

Phospholipase A2 Isoform selectivity Lipid signaling

FAAH Inhibitory Potency: AACOCF3 vs. MAFP – An 800-Fold Differential Dictates Endocannabinoid Experimental Design

AACOCF3 inhibits anandamide hydrolysis in vitro, achieving 100% inhibition at 7.5 μM [1]. However, its FAAH IC₅₀ is approximately 3 μM, which is ~800-fold weaker than MAFP, whose FAAH IC₅₀ is 2.5 nM . This dramatic potency gap means that at concentrations required for complete cPLA₂ inhibition (1–10 μM), AACOCF3 will substantially inhibit FAAH, elevating endogenous anandamide levels – a confounding factor in studies of endocannabinoid signaling. MAFP at its typical cPLA₂-inhibitory concentrations (1–5 μM) will nearly abolish FAAH activity, rendering it unsuitable for experiments where FAAH must remain functional [2]. The arachidic acid analogue C19H39COCF3 is considerably less potent than AACOCF3 at cPLA₂, confirming that the arachidonyl acyl chain is essential for potency [3].

Fatty acid amide hydrolase Endocannabinoid Anandamide hydrolysis

Slow-Binding Kinetics of AACOCF3 vs. Rapid Reversible Inhibition by Pyrrophenone: Practical Implications for Assay Protocols

AACOCF3 is characterized as a slow- and tight-binding inhibitor of cPLA₂, with inhibition developing over several minutes in both phospholipid vesicle and mixed micelle assays [1]. The equilibrium dissociation constant (Kd) for the Ca²⁺·AACOCF3·cPLA₂ complex has an upper limit of 5 × 10⁻⁵ mole fraction, and detectable inhibition occurs at approximately one inhibitor molecule per several thousand substrate molecules [2]. In contrast, pyrrophenone is a rapidly reversible cPLA₂α inhibitor that does not require a pre-incubation period and achieves an IC₅₀ of 4.2 nM against purified cPLA₂α . A comparative assessment in A23187-activated human neutrophils demonstrated that pyrrophenone is ~100-fold more potent than AACOCF3 for inhibition of leukotriene biosynthesis [3]. The slow-binding nature of AACOCF3 means that IC₅₀ values are time-dependent, requiring consistent pre-incubation protocols for reproducible results.

Enzyme kinetics Slow-binding inhibition Assay development

Differential iPLA₂ Inhibitory Potency: PACOCF3 is ~4-Fold More Potent than AACOCF3 Against Macrophage iPLA₂

Against the purified Ca²⁺-independent phospholipase A₂ from murine macrophage-like P388D1 cells, PACOCF3 (palmityltrifluoromethyl ketone) demonstrated approximately 4-fold greater potency than AACOCF3, with IC₅₀ values of 3.8 μM (0.0075 mol fraction) and 15 μM (0.028 mol fraction), respectively [1]. Both compounds inhibited the macrophage iPLA₂ in a concentration-dependent manner, and reaction progress curves in the presence of either inhibitor were linear, indicating a reversible inhibition mechanism distinct from the slow-binding behavior observed with cPLA₂ [2]. This differential potency is consistent with the substrate specificity of iPLA₂, which preferentially hydrolyzes phospholipids bearing palmitoyl rather than arachidonoyl chains at the sn-2 position [3]. For studies focused specifically on iPLA₂, BEL (bromoenol lactone) is a more selective tool, but AACOCF3 remains the appropriate choice when simultaneous inhibition of cPLA₂ and iPLA₂ is required .

Calcium-independent PLA2 Macrophage biology Trifluoromethyl ketone inhibitors

Cytolytic Threshold Concentration: AACOCF3, MAFP, and PACOCF3 Exhibit Differential Platelet Lysis at 33 μM

All three amphiphilic cPLA₂ inhibitors – AACOCF3, MAFP, and PACOCF3 – lysed human platelets at a concentration of 33 μM, liberating serotonin [1]. However, AACOCF3 and the detergent Brij 58 caused cell lysis even at lower concentrations than MAFP and PACOCF3, as evidenced by a decrease in platelet suspension turbidity at 33 μM, which was not observed with MAFP [2]. Since AACOCF3 and MAFP showed cytotoxic properties at concentrations close to their IC₅₀ values for cPLA₂ inhibition in intact cells, careful concentration-response experiments must accompany their use in cellular assays [3]. This finding is particularly relevant for platelet functional studies, where the commonly used AACOCF3 concentration range (2–20 μM) overlaps with the lower boundary of its cytolytic threshold.

Cytotoxicity Platelet assays Amphiphilic inhibitor safety

Off-Target Cyclooxygenase Pathway Inhibition by AACOCF3: Thromboxane B₂ Suppression Independent of AA Release Blockade

AACOCF3 inhibits thromboxane B₂ formation in platelets stimulated by both calcium ionophore and exogenous arachidonic acid (10 μM), demonstrating that the compound directly affects the cyclooxygenase (COX) pathway in addition to its blockade of cPLA₂-mediated arachidonic acid release [1]. When platelet 12-HETE production was stimulated with 10 μM exogenous arachidonic acid to bypass the PLA₂-dependent step, AACOCF3 no longer inhibited 12-HETE biosynthesis – confirming that its effect on 12-HETE is secondary to AA release inhibition, whereas its effect on thromboxane B₂ reflects direct COX pathway interference [2]. At concentrations as high as 10 mol%, AACOCF3 inhibited only the cPLA₂ activity among all observed platelet PLA₂ activities (77% inhibition at 1.6 mol%), indicating that its thromboxane suppression is not mediated through additional PLA₂ isoforms [3]. In non-neural cells, AACOCF3 also inhibits acyltransferase activities, further broadening its off-target profile .

Cyclooxygenase Thromboxane Off-target pharmacology

AACOCF3 Best-Fit Application Scenarios: Evidence-Backed Procurement Guidance for Research and Industrial Use


Dual cPLA₂/iPLA₂ Pharmacological Blockade in Lipid Mediator Pathway Dissection

AACOCF3 is the inhibitor of choice when the experimental objective requires simultaneous inhibition of both cPLA₂ (IC₅₀ = 1.5–8 μM) and iPLA₂ (IC₅₀ = 6–15 μM) without affecting sPLA₂ activity . This dual blockade is particularly valuable in studies of eicosanoid biosynthesis where the relative contributions of cPLA₂ and iPLA₂ to arachidonic acid mobilization must be assessed. The compound's cell permeability enables use in intact cell systems including U937 cells, platelets, and human aortic smooth muscle cells . For protocols specifically targeting only cPLA₂α, the more selective pyrrophenone is recommended, while PACOCF3 (4-fold more potent against iPLA₂) or BEL should be used for iPLA₂-selective studies .

Vascular Calcification and Osteogenic Signaling Studies in Cholecalciferol-Overload Models

AACOCF3 has demonstrated in vivo efficacy in reducing vascular calcification in a cholecalciferol-overload mouse model, where it significantly inhibited aortic osteoinductive signaling and calcification . This application leverages AACOCF3's ability to inhibit cPLA₂-driven osteogenic/chondrogenic differentiation in human aortic smooth muscle cells (HAoSMCs) at 10 μM . The compound's in vivo formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O; or 5% DMSO in corn oil) has been validated for systemic administration . This scenario represents a specific translational application where AACOCF3's multi-target profile (cPLA₂ + iPLA₂ + COX) may be advantageous rather than a limitation.

cPLA₂-Negative NSCLC Anti-Proliferative Studies via SSRP1 Targeting

In cPLA₂-negative non-small cell lung cancer (NSCLC) models, AACOCF3 exerts anti-proliferative effects through a cPLA₂-independent mechanism involving direct binding to structure-specific recognition protein 1 (SSRP1) with a Kd of 25.9 μM, activating the IFN-α/β pathway . The growth-inhibitory IC₅₀ values are 15.13 μM (H1975 cells) and 15.84 μM (PC9 cells), compared to 56.23 μM in cPLA₂-positive A549 cells – a 3.6-fold differential that highlights context-dependent activity . This application scenario is uniquely suited to AACOCF3 because its off-target SSRP1 binding is not replicated by other cPLA₂ inhibitors such as pyrrophenone or MAFP, making AACOCF3 the compound of choice for investigating cPLA₂-independent anti-tumor mechanisms .

Endocannabinoid Tone Modulation with Partial FAAH Inhibition

AACOCF3 inhibits anandamide hydrolysis with 100% efficacy at 7.5 μM and an IC₅₀ of ~3 μM against FAAH, providing moderate elevation of endogenous anandamide levels while simultaneously blocking cPLA₂ . This contrasts sharply with MAFP, which irreversibly inhibits FAAH with an IC₅₀ of 2.5 nM (800-fold more potent), producing near-complete FAAH inactivation . For studies requiring partial FAAH inhibition – such as behavioral pharmacology experiments where anxiolytic-like effects of moderate anandamide elevation are investigated – AACOCF3 at 4 mg/kg i.p. has been shown to produce selective anxiolytic effects in mice without the motor impairment seen with full cannabinoid agonists . This graded pharmacological profile makes AACOCF3 the preferred tool for titratable endocannabinoid modulation.

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